N-Methylcinnamylamine
Description
Its structure would likely feature a cinnamyl group (C₆H₅-CH₂-CH₂-) attached to a methylated amine (-NH-CH₃). Applications might include roles in organic synthesis, pharmaceuticals, or agrochemicals.
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
N-methyl-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C10H13N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-8,11H,9H2,1H3 |
InChI Key |
RHPMSSCVPPONDM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC=CC1=CC=CC=C1 |
Synonyms |
3-methylamino-1-phenylprop-1-ene N-methylcinnamylamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) N-Nitrosodimethylamine (NDMA)
- Chemical Formula : C₂H₆N₂O .
- Structure : (CH₃)₂N–N=O .
- NDMA’s toxicity profile (hepatotoxic, mutagenic) contrasts sharply with the unknown safety data of N-Methylcinnamylamine.
(b) N,N-Dimethylaniline
- Chemical Formula : C₈H₁₁N .
- Structure : C₆H₅-N(CH₃)₂ .
- Key Differences : N,N-Dimethylaniline is an aromatic tertiary amine, while this compound is a secondary aliphatic amine with a cinnamyl backbone. The aromatic ring in dimethylaniline enhances stability and alters reactivity (e.g., electrophilic substitution vs. alkylamine nucleophilicity).
(c) N-Methylphenethylamine
- Synonyms: N-Methyl-β-phenylethylamine .
- Structure : C₆H₅-CH₂-CH₂-NH-CH₃.
- Key Differences: While both compounds have a phenethylamine backbone, this compound includes a cinnamyl group (allylbenzene) instead of a simple phenethyl chain.
Data Table: Hypothetical Comparison
Recommendations for Further Study
To authoritatively compare this compound with similar compounds, consult:
- PubChem or Reaxys for physicochemical properties.
- ToxNet or ECHA for hazard profiles.
- SciFinder for synthetic pathways and applications.
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